An In-depth Technical Guide to the Physicochemical Properties of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Introduction: Unveiling the Molecular Profile of a Promising Scaffold
In the landscape of modern drug discovery, the meticulous characterization of a new chemical entity's (NCE) physicochemical properties is not merely a preliminary step but a cornerstone of a successful development campaign. These intrinsic molecular attributes govern a compound's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, a molecule of significant interest due to its substituted pyrazole core—a scaffold prevalent in a wide array of pharmacologically active agents.[1][2][3] Understanding these properties is paramount for predicting its biopharmaceutical behavior and for formulating it into a safe and efficacious therapeutic agent.
This document is structured to provide not just the data, but also the scientific rationale behind the experimental determination of these properties, offering field-proven insights for researchers in the pharmaceutical sciences.
Core Molecular and Physical Properties
A foundational understanding of a molecule begins with its fundamental identifiers and physical state. These parameters are critical for everything from accurate documentation to the design of initial handling and formulation strategies.
Molecular Identity
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IUPAC Name: 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid[4]
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Molecular Formula: C₆H₇ClN₂O₂[4]
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Molecular Weight: 174.58 g/mol [4]
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Chemical Structure:
Caption: Chemical structure of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid.
Physical State and Appearance
Thermodynamic Properties: Melting and Boiling Points
The melting and boiling points are critical indicators of a molecule's purity and the strength of its intermolecular forces. For a drug candidate, these values influence manufacturing processes, stability, and some formulation approaches.
While experimentally determined melting and boiling points for 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid are not available in the reviewed literature, we can infer estimations based on the closely related compound, 4-chloropyrazole.
The addition of a propanoic acid group to the pyrazole nitrogen will introduce hydrogen bonding capabilities through the carboxylic acid moiety and increase the overall molecular weight. Both of these factors are expected to significantly increase the melting and boiling points compared to 4-chloropyrazole. The presence of the carboxylic acid group allows for the formation of strong hydrogen-bonded dimers, which require more energy to break apart, leading to a higher melting point.
Table 1: Summary of Core Physicochemical Properties
| Property | Value/Information | Source/Rationale |
| IUPAC Name | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | PubChem[4] |
| CAS Number | 51363-82-7 | PubChem, Sigma-Aldrich[4] |
| Molecular Formula | C₆H₇ClN₂O₂ | PubChem, Sigma-Aldrich[4] |
| Molecular Weight | 174.58 g/mol | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Estimated to be significantly higher than 75-79 °C | Inferred from 4-chloropyrazole data[6] |
| Boiling Point | Estimated to be higher than 220 °C | Inferred from 4-chloropyrazole data[6][7] |
| Solubility (pH 7.4) | 20.3 µg/mL | PubChem (Experimental)[4] |
| pKa (Carboxylic Acid) | Estimated in the range of 3-5 | Based on typical carboxylic acid pKa values |
Ionization Constant (pKa): A Predictor of In Vivo Behavior
The pKa of a molecule is a critical parameter that dictates its ionization state at different physiological pH values, which in turn governs its solubility, permeability across biological membranes, and interaction with its target. As 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid possesses a carboxylic acid group, it will act as an acid.
While an experimentally determined pKa for this specific molecule is not available, the pKa of the propanoic acid moiety is expected to be in the typical range for carboxylic acids, generally between 3 and 5. The electron-withdrawing nature of the 4-chloropyrazole ring may slightly increase the acidity (lower the pKa) compared to a simple alkyl carboxylic acid.
Significance in Drug Development
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Absorption: The ionization state of a drug in the gastrointestinal tract is a key determinant of its absorption. In the acidic environment of the stomach, the carboxylic acid will be largely protonated and neutral, favoring absorption. In the more neutral to alkaline environment of the intestines, it will be deprotonated and charged, which can decrease passive diffusion.
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Solubility: The deprotonated, ionized form of the molecule is generally more water-soluble.
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Target Binding: The charge state of the molecule can be critical for its interaction with the binding site of its biological target.
Experimental Protocol: Potentiometric Titration for pKa Determination
The most common and reliable method for determining the pKa of a small molecule is potentiometric titration.
Methodology:
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Sample Preparation: A precisely weighed amount of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).
Caption: Workflow for pKa determination by potentiometric titration.
Solubility: A Gatekeeper for Bioavailability
Solubility is a critical physicochemical property that significantly impacts the bioavailability of an orally administered drug. Poor aqueous solubility is a major hurdle in drug development.
An experimental solubility value for 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid has been reported as 20.3 µg/mL at pH 7.4 .[4] This value suggests that the compound has low aqueous solubility.
Factors Influencing Solubility
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pH: As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. At pH values below its pKa, it will be in its less soluble, neutral form. At pH values above its pKa, it will be in its more soluble, ionized (carboxylate) form.
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Crystal Lattice Energy: The energy required to break the crystal lattice of the solid form will impact its solubility.
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Solvent: The compound is expected to have higher solubility in organic solvents compared to water.
Experimental Protocol: Kinetic Solubility Assay
A common high-throughput method for assessing the aqueous solubility of a compound is the kinetic solubility assay.
Methodology:
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Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an organic solvent (e.g., DMSO).
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Dilution: A small aliquot of the stock solution is added to an aqueous buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
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Equilibration: The solution is shaken for a defined period (e.g., 24 hours) to allow for equilibration.
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Separation: Any precipitated compound is removed by filtration or centrifugation.
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Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
Caption: Workflow for kinetic solubility determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound. For 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, a combination of NMR, IR, and Mass Spectrometry would provide a comprehensive structural elucidation. While specific spectra for this compound are not publicly available, typical spectral features for pyrazole derivatives are well-documented.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include:
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A doublet for the methyl protons of the propanoic acid group.
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A quartet for the methine proton of the propanoic acid group.
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Singlets for the two protons on the pyrazole ring.
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A broad singlet for the carboxylic acid proton, which may be solvent-dependent.
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¹³C NMR: Expected signals would include:
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A signal for the methyl carbon.
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A signal for the methine carbon.
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Signals for the carbons of the pyrazole ring.
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A signal for the carbonyl carbon of the carboxylic acid.
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Infrared (IR) Spectroscopy
Key characteristic absorption bands would include:
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A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.
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C-H stretching and bending vibrations.
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C=C and C=N stretching vibrations from the pyrazole ring.
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A C-Cl stretch.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass would be consistent with the molecular formula C₆H₇ClN₂O₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum.
Conclusion: A Roadmap for Further Development
The physicochemical properties of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid paint a picture of a molecule with low aqueous solubility and a pH-dependent ionization profile. These are critical considerations for its progression as a drug candidate. The provided experimental protocols offer a robust framework for the in-house determination and verification of these key parameters. A thorough understanding of this molecule's physicochemical profile will empower researchers to make informed decisions regarding formulation strategies, preclinical study design, and ultimately, to unlock its full therapeutic potential.
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